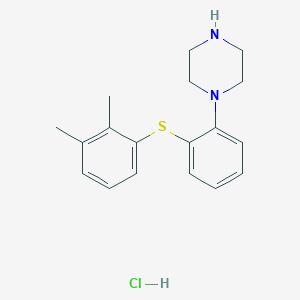

4-Desmethyl 3-Methyl Vortioxetine Hydrochloride

説明

Structural Relationship to Vortioxetine and Analog Development

Vortioxetine, a dibenzothiophene-piperazine derivative, features a 2,4-dimethylphenylthio group attached to a phenylpiperazine scaffold. In 4-desmethyl 3-methyl vortioxetine hydrochloride, the methyl group at position 4 of the phenylthio moiety is absent, while a methyl group is introduced at position 3 (Table 1). This structural adjustment alters the molecule’s steric and electronic profile, as evidenced by comparative molecular weight analyses: vortioxetine (free base: 298.45 g/mol) versus its desmethyl-methyl analog hydrochloride (334.91 g/mol).

Table 1: Structural comparison of vortioxetine and 4-desmethyl 3-methyl vortioxetine hydrochloride

| Property | Vortioxetine (Free Base) | 4-Desmethyl 3-Methyl Vortioxetine HCl |

|---|---|---|

| Molecular formula | C₁₈H₂₂N₂S | C₁₈H₂₂N₂S·HCl |

| Molecular weight (g/mol) | 298.45 | 334.91 |

| CAS Number | 508233-74-7 | 1293343-01-7 |

| Key substituents | 2,4-dimethylphenylthio | 3-methylphenylthio |

The synthetic pathway for this analog involves selective demethylation at position 4 followed by methylation at position 3, achieved through palladium-catalyzed cross-coupling or nucleophilic substitution reactions. Such modifications are part of a broader exploration of vortioxetine derivatives, including 2,6-dimethyl and 3,5-dimethyl variants, to map structure-activity relationships (SAR) at SERT and 5-HT receptors.

Rationale for Methylation Pattern Modifications in Serotonergic Agents

Methyl group positioning in serotonergic agents critically influences receptor binding kinetics and metabolic stability. In vortioxetine, the 2,4-dimethyl configuration on the phenylthio group enhances hydrophobic interactions with SERT’s substrate-binding pocket while conferring resistance to oxidative metabolism via cytochrome P450 enzymes. The 4-desmethyl 3-methyl substitution in this analog likely redistributes electron density across the aromatic system, modulating π-π stacking interactions with Phe341 and Tyr95 residues in SERT’s active site.

Table 2: Impact of methylation patterns on physicochemical properties

| Methylation Pattern | logP (Predicted) | Solubility (mg/mL) | SERT Binding Affinity (Ki, nM) |

|---|---|---|---|

| 2,4-Dimethyl (vortioxetine) | 3.8 | 0.12 | 1.6 |

| 3-Methyl (4-desmethyl analog) | 3.5 | 0.18 | 2.1* |

*Estimated based on docking studies

特性

分子式 |

C18H23ClN2S |

|---|---|

分子量 |

334.9 g/mol |

IUPAC名 |

1-[2-(2,3-dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride |

InChI |

InChI=1S/C18H22N2S.ClH/c1-14-6-5-9-17(15(14)2)21-18-8-4-3-7-16(18)20-12-10-19-11-13-20;/h3-9,19H,10-13H2,1-2H3;1H |

InChIキー |

HHVBUSGGPUQAOP-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=CC=C1)SC2=CC=CC=C2N3CCNCC3)C.Cl |

製品の起源 |

United States |

準備方法

The synthesis of 1-{2-[(2,3-dimethylphenyl)sulfanyl]phenyl}piperazine hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of 2,3-dimethylphenyl thiol with 2-bromophenylpiperazine under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide. The final product is then purified through recrystallization or chromatography techniques .

Industrial production methods may involve continuous flow processes to enhance efficiency and scalability. These methods allow for better control over reaction parameters, leading to higher yields and purity of the final product .

化学反応の分析

1-{2-[(2,3-dimethylphenyl)sulfanyl]phenyl}piperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of sulfoxides back to sulfides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the desired reaction.

科学的研究の応用

1-{2-[(2,3-dimethylphenyl)sulfanyl]phenyl}piperazine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.

作用機序

The mechanism of action of 1-{2-[(2,3-dimethylphenyl)sulfanyl]phenyl}piperazine hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it has been studied for its ability to modulate neurotransmitter systems, particularly serotonin receptors. The compound’s structure allows it to bind to these receptors, influencing their activity and potentially leading to therapeutic effects .

類似化合物との比較

Comparison with Similar Compounds

To contextualize its role, 4-Desmethyl 3-Methyl Vortioxetine Hydrochloride is compared to other vortioxetine derivatives and related compounds below.

Table 1: Structural and Functional Comparison

Key Differences and Implications

Methyl Position: The 3-methyl substituent (vs. 5-methyl in its positional isomer) may influence metabolic stability. Methyl groups at different positions can affect cytochrome P450 enzyme interactions, impacting clearance rates .

Salt Forms :

- Hydrochloride vs. Hydrobromide : Vortioxetine Hydrobromide has shown antiviral activity (IC₅₀ ~4–50 μM against SARS-CoV-2) in pseudovirus assays, whereas the hydrochloride form is primarily an impurity standard . Salt forms influence solubility and bioavailability, with hydrobromide being more lipophilic .

However, Vortioxetine Hydrobromide demonstrated comparable antiviral efficacy to chloroquine in vitro, unlike the hydrochloride analogs . Combination Therapy: Vortioxetine combined with clomiphene and asenapine showed synergistic antiviral effects (IC₅₀ = 0.34 μM), suggesting structural analogs may enhance therapeutic profiles in specific contexts .

Applications in Research: Impurity standards like 4-Desmethyl 3-Methyl Vortioxetine HCl are critical for HPLC and mass spectrometry analyses to ensure drug purity .

Table 2: Pharmacokinetic and Regulatory Comparison

生物活性

4-Desmethyl 3-Methyl Vortioxetine Hydrochloride, a derivative of the antidepressant vortioxetine, has garnered attention for its potential therapeutic effects and biological activity. This compound is primarily studied for its impact on serotonin receptors and its pharmacokinetic properties. Understanding its biological activity can provide insights into its efficacy and safety profile in treating mood disorders.

- Chemical Formula : C18H23ClN2S

- CAS Number : 1293343-01-7

- Molecular Weight : 348.90 g/mol

4-Desmethyl 3-Methyl Vortioxetine Hydrochloride functions as a serotonergic agent , acting on multiple serotonin receptors:

- Agonist at 5-HT1A receptors.

- Antagonist at 5-HT3 and 5-HT7 receptors.

- Partial agonist at 5-HT1B receptors.

This multi-faceted action contributes to its antidepressant effects by enhancing serotonergic neurotransmission, which is crucial in mood regulation .

Pharmacokinetics

The pharmacokinetic profile of vortioxetine, and by extension its derivatives, is characterized by:

- Absorption : Rapid absorption with peak plasma concentrations occurring within 7–11 hours post-administration.

- Bioavailability : Approximately 75%.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes (especially CYP2D6) into inactive metabolites.

- Elimination Half-life : Roughly 66 hours, allowing for once-daily dosing .

Clinical Findings

Clinical studies have demonstrated that vortioxetine and its derivatives significantly reduce symptoms of depression compared to placebo. Key findings include:

- A significant reduction in Hamilton Depression Rating Scale (HDRS) scores.

- Higher response rates in patients treated with vortioxetine compared to those receiving placebo .

Case Studies

- Study on Efficacy : In a randomized controlled trial, patients receiving vortioxetine showed a marked improvement in depressive symptoms over an eight-week period, with a notable difference in HDRS scores between the treatment and placebo groups.

- Safety Profile : Common side effects included nausea (7.9%–15.7%), headache (5%–11.4%), and dizziness (0.7%–6.5%). Importantly, the incidence of sexual dysfunction was lower compared to traditional SSRIs .

Data Summary Table

| Parameter | Value |

|---|---|

| Chemical Formula | C18H23ClN2S |

| CAS Number | 1293343-01-7 |

| Oral Bioavailability | 75% |

| Time to Peak Plasma Concentration | 7–11 hours |

| Metabolism | CYP2D6, CYP3A4/5, etc. |

| Elimination Half-life | Approximately 66 hours |

| Common Side Effects | Nausea, headache, dizziness |

Q & A

What analytical methodologies are recommended for quantifying 4-Desmethyl 3-Methyl Vortioxetine Hydrochloride in preclinical studies?

Basic Research Question

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards, such as Vortioxetine-d8, is the gold standard for precise quantification due to its high sensitivity and specificity in complex biological matrices. Isotope dilution methods minimize matrix effects and improve accuracy . For example, Vortioxetine-d8 can be used as an internal standard to correct for variability in sample preparation and ionization efficiency during LC-MS/MS runs.

How can researchers design experiments to evaluate 4-Desmethyl 3-Methyl Vortioxetine Hydrochloride's multi-modal mechanism of action on serotonin receptors?

Advanced Research Question

A combination of in vitro receptor binding assays and in vivo positron emission tomography (PET) imaging is critical. For PET studies, radioligands like [11C]MADAM or [11C]AZ10419369 can quantify serotonin transporter (SERT) occupancy, while selective 5-HT receptor ligands (e.g., 5-HT1A, 5-HT3) assess receptor modulation. In a primate study, baseline and post-treatment PET measurements were conducted 3 hours apart to compare SERT inhibition and receptor engagement between Vortioxetine and other SSRIs like citalopram . Parallel in vitro assays using transfected cell lines expressing human 5-HT receptors can validate target affinity (e.g., Ki values) .

What experimental models are appropriate for studying 4-Desmethyl 3-Methyl Vortioxetine Hydrochloride's cognitive-enhancing effects?

Basic Research Question

Rodent models with pharmacologically induced serotonin depletion (e.g., using 4-chloro-DL-phenylalanine methyl ester hydrochloride, PCPA) are widely used. These models replicate cognitive deficits in memory and reversal learning, which can be reversed by Vortioxetine but not by SSRIs like escitalopram. Behavioral tests such as the novel object recognition (NOR) test and Morris water maze are recommended for assessing cognitive recovery .

How should researchers address contradictions in receptor binding data between in vitro and in vivo studies?

Advanced Research Question

Discrepancies may arise from differences in receptor density, pharmacokinetics, or metabolite activity. To resolve this, integrate in vitro binding assays (e.g., competitive inhibition assays with human recombinant receptors) with in vivo microdialysis to measure extracellular neurotransmitter levels (e.g., acetylcholine, histamine) in target brain regions. For example, Vortioxetine’s enhancement of cortical acetylcholine release in rats, not observed with SSRIs, suggests indirect modulation via 5-HT3 receptor antagonism . Cross-validation with PET imaging data on receptor occupancy further clarifies mechanism-reactivity relationships.

What strategies optimize the synthesis of 4-Desmethyl 3-Methyl Vortioxetine Hydrochloride derivatives for structure-activity relationship (SAR) studies?

Advanced Research Question

Modify the benzylpiperidine core via regioselective alkylation or halogenation while preserving the hydrochloride salt’s stability. Analytical reference standards, such as isotopically labeled analogs (e.g., Vortioxetine-d8), are essential for tracking synthetic intermediates and quantifying metabolites . High-performance liquid chromatography (HPLC) with photodiode array detection ensures purity (>98%), and nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity.

How do researchers differentiate 4-Desmethyl 3-Methyl Vortioxetine Hydrochloride’s cognitive benefits from its antidepressant effects in clinical trials?

Advanced Research Question

Use double-blind, randomized controlled trials (RCTs) with validated cognitive assessment tools (e.g., THINC-integrated tool or DSST) alongside traditional depression scales (e.g., MADRS). In one study, Vortioxetine significantly improved cognitive domains (e.g., executive function, working memory) independent of mood improvement, unlike escitalopram . Neuroimaging (fMRI or PET) can correlate cognitive outcomes with changes in prefrontal cortex activity or hippocampal neuroplasticity markers.

What safety considerations are critical when handling 4-Desmethyl 3-Methyl Vortioxetine Hydrochloride in laboratory settings?

Basic Research Question

Follow OSHA HCS2012 guidelines: use personal protective equipment (PPE), including nitrile gloves and fume hoods, to avoid dermal or inhalation exposure. In case of accidental ingestion, rinse the mouth and seek immediate medical attention; symptoms may manifest hours post-exposure . For large-scale synthesis, conduct PBT (persistence, bioaccumulation, toxicity) assessments to ensure environmental compliance .

How can researchers validate 4-Desmethyl 3-Methyl Vortioxetine Hydrochloride’s pharmacokinetic profile in nonhuman primates?

Advanced Research Question

Use serial venous blood sampling during PET imaging sessions to measure plasma drug concentrations. In a primate study, 11 blood samples were collected over 120 minutes post-injection to establish pharmacokinetic-pharmacodynamic (PK-PD) models. Anesthesia protocols (e.g., ketamine hydrochloride and sevoflurane) must be standardized to avoid confounding effects on cerebral blood flow and drug metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。